REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([S:17](=[O:20])(=[O:19])[NH2:18])[C:9]=1[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][OH:6].CI.[C:23](=O)([O-])O.[Na+].CN(C)P(=O)(N(C)C)N(C)C>O>[CH3:23][NH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([S:17](=[O:20])(=[O:19])[NH2:18])[C:9]=1[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][OH:6] |f:2.3|
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Name
|
|
Quantity
|
8.8 g
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Type
|
reactant
|
Smiles
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NC=1C=C(CO)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
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CN(P(N(C)C)(N(C)C)=O)C
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
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Smiles
|
O
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Type
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CUSTOM
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Details
|
is stirred at 22°-25° C. for 18 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to precipitate crude 3-methylamino-4-phenoxy-5-sulfamylbenzyl alcohol
|
Type
|
CUSTOM
|
Details
|
After recrystallization from aqueous ethanol it
|
Type
|
CUSTOM
|
Details
|
is obtained with a melting point of 167°-168° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CNC=1C=C(CO)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |